L-TYROSINE (RING-3,5-D2)
Description
Specific Advantages of Deuterium (B1214612) Substitution in Aromatic Amino Acids for Advanced Research
Aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan, are fundamental components of proteins and are often involved in critical biological functions, including the hydrophobic interactions that stabilize protein structure within cell membranes. iiste.org The substitution of hydrogen with deuterium in these amino acids offers distinct advantages for advanced research, particularly in structural biology and proteomics. iiste.orgnih.gov
Deuterium labeling is especially valuable in NMR spectroscopy studies of proteins. iiste.org The presence of deuterium simplifies the complex proton (¹H)-NMR spectra of large proteins. nih.gov By biosynthetically incorporating selectively deuterated aromatic amino acids into a protein, researchers can create "single-proton" labels, making it possible to study specific regions of the protein and even identify transient folding intermediates that are otherwise undetectable. nih.gov
Furthermore, deuterated amino acids serve as valuable probes for studying biological organisms and analyzing protein structures. mdpi.com Their use as internal standards in mass spectrometry allows for the precise quantification of their unlabeled counterparts in complex biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. musechem.com The development of efficient methods for selective deuteration, with isotopic substitution levels often exceeding 95%, has made these powerful research tools more accessible. nih.gov
Overview of L-Tyrosine (Ring-3,5-D2) as a Specialized Isotopic Probe
L-Tyrosine (Ring-3,5-D2) is a specific isotopologue of the amino acid L-tyrosine where the hydrogen atoms at the 3rd and 5th positions of the aromatic ring have been replaced by deuterium atoms. This specific labeling pattern makes it a highly specialized and effective probe in various research applications, including metabolism, metabolomics, proteomics, and biomolecular NMR. isotope.comisotope.com
One of its primary roles is as a metabolic tracer to investigate amino acid metabolism. vulcanchem.com By administering L-Tyrosine (Ring-3,5-D2) and tracking its incorporation into different metabolic products, researchers can map out metabolic pathways and measure the rates of metabolic flux. vulcanchem.com This is particularly useful in nutritional studies for understanding how amino acids are utilized by the body. vulcanchem.com For instance, it has been successfully used in multi-hour isotope infusion studies to gather reliable data on whole-body amino acid metabolism. vulcanchem.com
A significant application of L-Tyrosine (Ring-3,5-D2) is in quantifying the rates of protein synthesis in different tissues. vulcanchem.com Researchers can track the incorporation of the labeled amino acid into newly created proteins, providing precise measurements of protein synthesis. vulcanchem.com It is also widely used as an internal standard in isotope dilution studies for the accurate quantification of endogenous tyrosine levels, which helps in determining tyrosine turnover rates in various biological systems. vulcanchem.com The biochemical equivalence to natural tyrosine ensures that it functions as an effective tracer without disrupting the biological system under investigation. vulcanchem.com
Interactive Data Table: Properties of L-Tyrosine (Ring-3,5-D2)
| Property | Value | Source(s) |
| Chemical Formula | (HO)C₆H₂D₂CH₂CH(NH₂)COOH | isotope.com |
| Molecular Weight | 183.20 | isotope.comisotope.com |
| Labeled CAS Number | 30811-19-9 | isotope.comisotope.com |
| Chemical Purity | ≥98% | isotope.comisotope.com |
| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | isotope.comisotope.com |
Interactive Data Table: Research Applications of Deuterated Aromatic Amino Acids
| Application Area | Description | Key Amino Acids | Source(s) |
| Protein Structure & Folding | Simplifies NMR spectra to evaluate protein structure and identify folding intermediates. | Phenylalanine, Tyrosine, Tryptophan | iiste.orgnih.gov |
| Metabolic Tracing | Used to elucidate metabolic pathways and quantify metabolic flux rates. | L-Tyrosine | vulcanchem.com |
| Protein Synthesis Quantification | Measures the rate of new protein creation by tracking the incorporation of labeled amino acids. | L-Tyrosine | vulcanchem.com |
| Quantitative Analysis | Serves as an internal standard in mass spectrometry for precise quantification of endogenous compounds. | L-Tyrosine | musechem.comvulcanchem.com |
Properties
Molecular Weight |
183.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Strategies and Advanced Isotopic Incorporation Techniques
Chemoenzymatic and De Novo Approaches for Site-Specific Deuteration of Tyrosine
The targeted synthesis of L-tyrosine deuterated specifically at the 3 and 5 positions of the aromatic ring can be achieved through several strategic approaches, prominently featuring chemoenzymatic methods. These methods combine the selectivity of enzymes with the practicality of chemical synthesis to achieve specific labeling patterns that are often difficult to obtain through purely chemical or biological means. d-nb.info
One of the most direct methods for producing L-Tyrosine (Ring-3,5-D2) involves an acid-catalyzed isotopic exchange. nih.govd-nb.info In this approach, L-tyrosine is heated in the presence of heavy water (D₂O) under acidic conditions. The hydroxyl group on the tyrosine ring directs the electrophilic substitution of hydrogen with deuterium (B1214612) to the ortho positions, which are the 3 and 5 carbons of the ring. nih.govd-nb.info This method is effective for introducing deuterium exclusively at these sites. nih.gov
Enzymatic methods offer high selectivity due to the specific nature of enzyme active sites. nih.gov For instance, enzymes like tryptophanase have been used to catalyze the H/D exchange at the α-carbon of L-tyrosine. d-nb.info While this demonstrates the potential of enzymes for specific deuteration, achieving ring-specific deuteration often requires different enzymatic systems or combined chemoenzymatic pathways. For example, L-phenylalanine 4'-monooxygenase can be used to hydroxylate a pre-labeled L-phenylalanine to produce L-tyrosine, though this is a more complex multi-step process. d-nb.info
De novo synthesis, which builds the molecule from smaller, deuterated precursors, represents another pathway. nih.gov However, these routes can be lengthy and complex, often requiring unique synthetic strategies for each desired isotopologue, making them less efficient compared to direct H/D exchange on the intact amino acid. nih.gov
| Method | Description | Key Reagents/Catalysts | Selectivity | Reference(s) |
| Acid-Catalyzed Isotopic Exchange | Heating L-tyrosine in a deuterated acidic medium to promote H/D exchange. | D₂O, Acid (e.g., DCl) | High for ortho positions (3 & 5) relative to the hydroxyl group. | nih.govd-nb.infovulcanchem.com |
| Enzyme-Catalyzed Exchange | Use of enzymes to facilitate H/D exchange at specific positions. | Tryptophanase (for α-carbon), Tyrosinase | High, but often targets side-chain or other positions rather than the ring. | d-nb.info |
| De Novo Synthesis | Building the amino acid from smaller, pre-deuterated building blocks. | Various deuterated precursors | High, but requires complex, multi-step synthesis. | nih.gov |
Challenges and Innovations in Regioselective Deuterium Introduction at Aromatic Ring Positions
Achieving regioselective deuteration on aromatic rings is a significant challenge in synthetic chemistry. acs.org For a molecule like tyrosine, the presence of multiple C-H bonds on the aromatic ring and the side chain requires methods that can precisely target only the desired positions.
Challenges:
Selectivity: The primary challenge is controlling the position of deuterium incorporation. Without a directing group or a highly specific catalyst, deuteration can occur at multiple sites, leading to a mixture of isotopologues. acs.orguni-rostock.de In complex molecules with multiple potential coordinating groups, achieving selective deuteration at a single site can be particularly problematic. uni-rostock.de
Harsh Conditions: Many traditional deuteration methods, such as those using heterogeneous catalysts like Pt/C or Pd/C, often require harsh conditions like high temperatures and pressures, which can lead to low selectivity and are incompatible with sensitive functional groups. researchgate.net
Isotope Scrambling: Under certain conditions, deuterium atoms can migrate to unintended positions within the molecule, reducing the isotopic purity of the target compound.
Catalyst Efficiency: Developing catalysts that are both highly active and selective for C-H activation at a specific aromatic position remains a key area of research. snnu.edu.cn
Innovations: Significant progress has been made in overcoming these challenges through the development of advanced catalytic systems.
Directed Hydrogen Isotope Exchange (HIE): This is a powerful strategy where a functional group on the substrate directs a metal catalyst to a specific C-H bond. Iridium-based catalysts, such as Crabtree's catalyst, are particularly effective for ortho-directed HIE on arenes. acs.org These reactions can proceed under mild conditions with high efficiency. acs.org
Metal-Free Catalysis: Innovative metal-free approaches have been developed. For instance, a simple and effective method for the regioselective deuteration of phenols uses NaOH as a catalyst and D₂O as the deuterium source, achieving high incorporation at the ortho and/or para positions relative to the hydroxyl group. researchgate.net
Flow Chemistry: Continuous flow processes using catalysts like Raney nickel are being developed to improve the efficiency, safety, and scalability of HIE reactions. x-chemrx.com
Reductive Deuteration: A novel method involves the reductive deoxygenation/deuteration of a triflate-activated phenol (B47542) intermediate. Using magnesium turnings and a palladium on carbon (Pd/C) catalyst in deuterated methanol (B129727) (CH₃OD) allows for regioselective deuterium incorporation at levels above 90%. nih.govacs.org This approach provides a flexible route to specifically labeled compounds. nih.gov
Methodologies for High Isotopic Purity and Yield in L-Tyrosine (Ring-3,5-D2) Production
The utility of L-Tyrosine (Ring-3,5-D2) as an isotopic tracer is directly dependent on its isotopic purity and the efficiency of its production. Methodologies are therefore optimized to maximize both yield and the percentage of deuterium incorporation at the target sites while minimizing it elsewhere.
One established chemical synthesis method involves treating L-tyrosine with concentrated deuterium chloride (DCl) at elevated temperatures (e.g., 180°C). vulcanchem.com While effective, this process can initially produce a mixture of deuterated species, which may require subsequent purification steps to isolate the desired L-Tyrosine (Ring-3,5-D2). vulcanchem.com Isotopic purity for such methods can reach approximately 98%. vulcanchem.com
To achieve high yields in enzymatic synthesis, fed-batch bioreactor systems have been developed. For the production of L-tyrosine, a system using a thermostable tyrosine phenol-lyase achieved a high space-time yield of over 100 g/L per day with a conversion yield of 94% based on the phenol substrate. jmb.or.kr While this was for the non-deuterated compound, the principles of using fed-batch strategies to overcome substrate toxicity and product inhibition are directly applicable to the large-scale production of deuterated analogues. jmb.or.kr
A flexible, gram-scale chemical synthesis has been reported that provides high regioselectivity and isotopic incorporation. nih.govacs.org This method uses a common intermediate that can be converted to the desired labeled tyrosine. The key step is a regioselective reductive deuteration that achieves deuterium incorporation levels exceeding 90% while maintaining the stereochemical purity of the L-isomer. nih.govacs.org
| Parameter | Methodology / Finding | Result | Reference(s) |
| Isotopic Purity | Acid-catalyzed exchange with DCl, followed by purification. | ~98% | eurisotop.comvulcanchem.comlabstandards.eubuchem.com |
| Isotopic Purity | Reductive deuteration/deoxygenation of a triflate intermediate. | >90% | nih.govacs.org |
| Yield | Enzymatic synthesis using a fed-batch bioreactor system. | High productivity (130 g/L in 30h) and conversion yield (94%). | jmb.or.kr |
| Stereochemical Purity | Enzymatic resolution after chemical deuteration or stereochemically controlled synthesis. | Maintained during reductive deuteration/deoxygenation. | nih.govvulcanchem.comacs.org |
Ultimately, the choice of method depends on the required scale, purity, and the economic feasibility of the process. Combining efficient chemical deuteration with enzymatic purification or resolution steps often provides the best route to high-purity L-Tyrosine (Ring-3,5-D2) suitable for demanding research applications. vulcanchem.com
Applications in High Resolution Nuclear Magnetic Resonance Nmr Spectroscopy
Enhancing Spectral Resolution and Signal-to-Noise Ratio in Large Biomolecules via Ring Deuteration
A primary challenge in the NMR analysis of large proteins (>25 kDa) is spectral complexity and signal quality. As molecular weight increases, the slower tumbling of the molecule in solution leads to rapid transverse relaxation (T2), which in turn causes significant line broadening in the NMR spectrum. This broadening results in severe signal overlap, where distinct resonances merge into an unresolvable envelope, and a general loss of signal-to-noise. This phenomenon is particularly acute for protons on aromatic rings, which are part of extensive spin-coupling networks and are subject to strong dipolar relaxation effects from neighboring protons.
The use of L-Tyrosine (ring-3,5-d2) directly addresses these issues. utoronto.ca By substituting the protons at the C3 and C5 positions with deuterons, several key benefits are realized:
Simplification of Spin Systems: The replacement of ¹H with ²H breaks the proton-proton (¹H-¹H) scalar (J) coupling network within the aromatic ring. This simplifies the multiplet patterns of the remaining C2 and C6 protons, collapsing them into sharper, more easily identifiable singlets.
Reduction of Dipolar Relaxation: The primary mechanism for transverse relaxation for protons in large molecules is dipole-dipole interaction. Deuterium (B1214612) has a much smaller gyromagnetic ratio than protons, meaning its contribution to dipolar relaxation is significantly weaker. Removing the H3 and H5 protons eliminates major relaxation pathways for the H2 and H6 protons, leading to a slower T2 relaxation rate. utoronto.canih.gov
Narrower Linewidths and Increased Sensitivity: The slower relaxation translates directly into narrower signal linewidths. According to the uncertainty principle, a longer-lived excited state (slower T2 relaxation) results in a more sharply defined energy level (narrower line). This reduction in linewidth not only improves spectral resolution by minimizing signal overlap but also increases the peak height, thereby enhancing the signal-to-noise ratio. utoronto.canih.gov
Studies have shown that deuterating all nonexchangeable sites in proteins can decrease amide proton transverse relaxation rates by approximately twofold, yielding significant improvements in both sensitivity and resolution. utoronto.ca This effect is crucial for modern multidimensional NMR experiments, such as TROSY (Transverse Relaxation-Optimized Spectroscopy), which are designed to study high-molecular-weight systems and benefit immensely from deuteration. biorxiv.orgukisotope.com
| Feature | Protonated Tyrosine in a Large Protein | L-Tyrosine (ring-3,5-d2) in a Large Protein |
| Ring Protons | H2, H3, H5, H6 | H2, H6 |
| Spin System | Complex, coupled AX/AB spin systems | Simplified, two uncoupled spins |
| Signal Appearance | Broad doublets or multiplets | Sharper singlets |
| Relaxation Rate (T2) | Fast | Slower |
| Linewidth | Broad | Narrow |
| Spectral Overlap | High | Reduced |
| Signal-to-Noise | Lower | Higher |
Probing Protein Dynamics and Conformational Changes Using Deuterated Aromatic Resonances
With simplified and sharpened signals, the remaining H2 and H6 protons of L-Tyrosine (ring-3,5-d2) become exquisite probes for monitoring molecular motion and interactions.
The aromatic side chains of tyrosine and phenylalanine are not static within the folded protein structure but can undergo 180° rotational "flips" around the Cβ-Cγ bond axis. nih.gov The rate of these flips provides a window into the flexibility and packing density of the protein's hydrophobic core. acs.org
NMR is the primary technique for measuring these flip rates at an atomic level. biorxiv.org The rate is categorized relative to the NMR timescale:
Slow Exchange: If the flip rate is much slower than the difference in resonance frequency (Δω) between the non-equivalent 2/6 and 3/5 positions, separate signals are observed for each proton.
Intermediate Exchange: When the flip rate is comparable to Δω, the signals broaden significantly, sometimes to the point of disappearing from the spectrum. biorxiv.org
Fast Exchange: If the flip rate is much faster than Δω, the 2/6 and 3/5 positions become chemically equivalent on the NMR timescale, and a single, averaged signal is observed. biorxiv.orgroyalsocietypublishing.org
Incorporating L-Tyrosine (ring-3,5-d2) simplifies this analysis. It removes the H3/H5 signals, leaving only the H2/H6 protons. In an asymmetric environment, these two protons would be non-equivalent and give two separate signals in the slow-flip regime. A 180° flip exchanges their positions. By analyzing the NMR lineshape as a function of temperature or by using 2D exchange spectroscopy (EXSY), the rate of this flipping motion can be quantified. scispace.com For example, a study on crystalline [tyrosine-3,5-²H₂][Leu⁵]enkephalin used ²H NMR to show that the tyrosyl ring undergoes 180° flips at a rate of approximately 5 x 10⁴ s⁻¹ at room temperature, increasing to about 10⁶ s⁻¹ at 101 °C. scispace.com
The chemical shift of a nucleus is highly sensitive to its local electronic environment. When a ligand binds to a protein, it can perturb the environment of nearby amino acid residues, including tyrosine. These perturbations are observed as changes in the chemical shifts of the associated NMR signals, a phenomenon known as Chemical Shift Perturbation (CSP) or Chemical Shift Mapping (CSM). nih.gov
L-Tyrosine (ring-3,5-d2) is invaluable for such studies. The well-resolved signals of the H2/H6 protons act as sensitive reporters for binding events occurring near the tyrosine side chain. By monitoring a series of ¹H-¹⁵N HSQC or other relevant spectra during a titration with a ligand, researchers can track the changes in these specific proton signals. nih.govpnas.org Residues showing significant chemical shift changes are presumed to be at or near the binding interface. This allows for the "mapping" of the interaction site on the protein surface. nih.gov
For instance, NMR studies on the Lactobacillus casei dihydrofolate reductase used a selectively deuterated enzyme where only the tyrosine 2,6-protons were visible in the aromatic region. royalsocietypublishing.org The binding of substrates (folate), inhibitors (methotrexate), and coenzymes (NADP⁺, NADPH) caused distinct and interpretable shifts in the tyrosine resonances, revealing which of the five tyrosine residues were affected by ligand binding and indicating significant conformational changes upon complex formation. royalsocietypublishing.org
Advancements in NMR Assignment and Structure Determination Protocols
A prerequisite for determining a protein's 3D structure by NMR is the assignment of resonances, which means linking every signal in the spectrum to a specific atom in the protein sequence. ethz.ch The spectral simplification afforded by L-Tyrosine (ring-3,5-d2) and other deuterated amino acids is critical for this process, especially in larger proteins. utoronto.caacs.org
By reducing the number of proton signals and sharpening the remaining ones, deuteration makes the assignment of both backbone and side-chain resonances more tractable. ethz.chacs.org This is particularly beneficial for interpreting Nuclear Overhauser Effect (NOE) spectra. The NOE is a through-space effect that provides distance constraints between protons that are close to each other (typically < 6 Å), which is the primary source of geometric information for structure calculation. frontiersin.org In a proton-dense environment, NOESY spectra are crowded and complicated by "spin diffusion" (the unwanted transfer of magnetization), which can lead to erroneous distance measurements.
Perdeuteration, combined with selective protonation of specific sites like aromatic rings or methyl groups, drastically simplifies NOESY spectra and suppresses spin diffusion. utoronto.capnas.org The use of L-Tyrosine (ring-3,5-d2) provides clear, assignable signals from the H2/H6 protons, which can then be used to identify crucial long-range NOEs to other parts of the protein, aiding in the determination of the global protein fold. acs.org This approach, combining sparse protonation with computational methods like CS-Rosetta, enables the determination of high-quality solution structures for proteins up to 40 kDa and beyond. pnas.org
Solid-State NMR Applications for Non-Soluble Protein Systems
While solution NMR is a powerful technique, it is not applicable to proteins that are insoluble or form large, non-tumbling assemblies, such as membrane proteins, amyloid fibrils, or large protein complexes. nih.gov Solid-state NMR (ssNMR) is the method of choice for these systems. However, ssNMR spectra are typically characterized by extremely broad lines due to strong anisotropic interactions, primarily large ¹H-¹H dipolar couplings.
Deuteration is even more critical in ssNMR than in solution NMR for improving spectral quality. nih.gov By replacing most protons with deuterons, the dense network of strong ¹H-¹H dipolar couplings is eliminated. This leads to a dramatic narrowing of the remaining proton signals, a strategy that is essential for obtaining high-resolution spectra. nih.govbiorxiv.org
Incorporating L-Tyrosine (ring-3,5-d2) into a perdeuterated protein for ssNMR studies allows the H2 and H6 protons to serve as high-resolution probes of structure and dynamics within these complex, non-soluble systems. ckgas.com For example, static solid-state deuteron (B1233211) NMR has been used to characterize the motion of aromatic side chains in a wide variety of systems, including peptides and proteins. wm.edu Studies combining tailored isotope labeling with fast magic-angle spinning (MAS) have enabled the characterization of phenylalanine and tyrosine ring flip dynamics in protein assemblies as large as ~0.5 MDa, providing insights into motions occurring on timescales from picoseconds to milliseconds. nih.gov This approach highlights how specific deuteration is key to unlocking detailed dynamic information even in the largest and most challenging biological systems.
Applications in Quantitative Mass Spectrometry Ms and Proteomics
Utilizing L-Tyrosine (Ring-3,5-D2) as an Internal Standard for Absolute Quantification
One of the primary applications of L-Tyrosine (Ring-3,5-D2) is as an internal standard for the absolute quantification of endogenous L-tyrosine in biological samples. vulcanchem.com In this approach, known as stable isotope dilution analysis, a precise amount of the labeled tyrosine is added to a sample at an early stage of analysis. researchgate.net Because the deuterated standard is chemically identical to the naturally occurring ("light") tyrosine, it experiences the same extraction, derivatization, and ionization efficiencies during the mass spectrometry workflow. oup.com
Mass spectrometers can distinguish between the "heavy" (isotope-enriched) and "light" (native) forms of tyrosine based on their mass difference. buchem.com By measuring the ratio of the signal intensities of the labeled and unlabeled tyrosine, researchers can accurately calculate the absolute concentration of the endogenous amino acid in the original sample. nottingham.ac.uk This method corrects for sample loss and variations in instrument response, leading to highly accurate and precise measurements. labstandards.eu
Table 1: Properties of L-Tyrosine (Ring-3,5-D2) Relevant to its Use as an Internal Standard
| Property | Value/Description | Relevance |
|---|---|---|
| Molecular Weight | 183.20 g/mol isotope.com | The increased mass allows for differentiation from endogenous L-Tyrosine (181.19 g/mol ) in a mass spectrometer. |
| Isotopic Purity | Typically ≥98% buchem.comisotope.com | High isotopic purity is crucial for accurate quantification, minimizing interference from unlabeled or other isotopologues. |
| Chemical Purity | Typically ≥98% isotope.com | Ensures that the standard is free from other contaminants that could interfere with the analysis. |
This technique has been widely applied in various research areas, including clinical diagnostics and metabolic studies, to determine the concentration of tyrosine and its metabolites in complex matrices like plasma, tissue, and cell lysates. vulcanchem.comchemie-brunschwig.ch
Tracing Protein Turnover and Degradation Rates via Metabolic Labeling Strategies
L-Tyrosine (Ring-3,5-D2) is also a valuable tracer for studying the dynamics of protein metabolism, including protein synthesis, turnover, and degradation rates. vulcanchem.com In these metabolic labeling experiments, the deuterated tyrosine is introduced into a biological system, such as a cell culture or a whole organism, where it is incorporated into newly synthesized proteins. vulcanchem.comsigmaaldrich.com
By tracking the rate of incorporation of L-Tyrosine (Ring-3,5-D2) into proteins over time, researchers can quantify the rate of protein synthesis. vulcanchem.com Conversely, by monitoring the disappearance of the labeled tyrosine from the proteome, the rate of protein degradation can be determined. researchgate.net This approach provides a dynamic view of protein metabolism that is not possible with traditional methods that only measure static protein levels.
For instance, studies have utilized primed constant intravenous infusions of L-Tyrosine (Ring-3,5-D2) to investigate whole-body protein and amino acid turnover in humans. cambridge.orgismc.dk These studies allow for the calculation of fluxes and oxidation rates of amino acids, providing insights into nutritional and metabolic physiology. cambridge.org
Isotopic Labeling for Quantitative Proteomic Profiling
In the broader field of quantitative proteomics, stable isotope labeling is a powerful strategy for comparing protein abundance between different biological samples. oup.com While methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) more commonly use amino acids labeled with 13C or 15N, deuterated amino acids like L-Tyrosine (Ring-3,5-D2) can also be employed. sigmaaldrich.comnih.govckgas.com
The principle involves growing one cell population in a medium containing the "light" (unlabeled) amino acid and another in a medium with the "heavy" (labeled) amino acid. sigmaaldrich.com The two cell populations can then be combined, and the proteins extracted, digested into peptides, and analyzed by mass spectrometry. nih.gov The ratio of the peak intensities for the heavy and light versions of each peptide directly reflects the relative abundance of that protein in the two original samples. sigmaaldrich.com
This approach allows for the simultaneous analysis of multiple proteins and provides a highly accurate method for quantifying changes in protein expression in response to various stimuli or in different disease states. sigmaaldrich.comnih.gov
Table 2: Research Findings on the Application of L-Tyrosine (Ring-3,5-D2)
| Research Area | Finding | Reference |
|---|---|---|
| Metabolic Tracer Studies | L-Tyrosine (Ring-3,5-D2) is used to elucidate metabolic pathways and quantify metabolic flux rates by monitoring its incorporation into various metabolic products. | vulcanchem.com |
| Protein Synthesis Research | Administering L-Tyrosine (Ring-3,5-D2) allows for the tracking of protein synthesis through its incorporation into newly synthesized proteins. | vulcanchem.com |
| Whole-Body Protein Turnover | Simultaneous infusion of L-Tyrosine (Ring-3,5-D2) and other labeled amino acids enables the measurement of tyrosine flux and phenylalanine hydroxylation. | cambridge.org |
| Quantitative Proteomics | Deuterated amino acids, including L-Tyrosine (Ring-3,5-D2), were among the first used for in vivo metabolic labeling to compare protein expression levels. | nih.gov |
Methodological Considerations for Data Analysis and Isotopic Purity Verification in MS
The successful use of L-Tyrosine (Ring-3,5-D2) in quantitative mass spectrometry relies on careful methodological considerations.
Data Analysis: The analysis of data from stable isotope labeling experiments requires specialized software that can automatically identify and quantify the "heavy" and "light" peptide pairs. nih.gov The software calculates the ratio of their signal intensities, which corresponds to the relative abundance of the protein. It is important to account for potential confounding factors, such as the natural abundance of isotopes and any potential chromatographic separation between the deuterated and non-deuterated forms, although this is less of an issue with ring-deuterated compounds compared to those with deuterium (B1214612) on aliphatic chains. sigmaaldrich.com
Isotopic Purity Verification: The isotopic purity of the L-Tyrosine (Ring-3,5-D2) standard is critical for accurate quantification. buchem.com The manufacturer typically provides a certificate of analysis specifying the isotopic enrichment, which is often 98% or higher. isotope.com This high level of enrichment ensures that the contribution of unlabeled tyrosine in the standard is minimal and can be corrected for in the calculations. Verification of isotopic purity can be performed using high-resolution mass spectrometry to analyze the isotopic distribution of the standard. buchem.com Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is a common technique for analyzing the deuterated compound, often after derivatization to enhance its chromatographic properties. vulcanchem.com
Investigations into Metabolic Pathways and Flux Analysis
Tracing Tyrosine Metabolism and Downstream Metabolite Fate in Biological Systems
By introducing L-Tyrosine (ring-3,5-D2) into a biological system, researchers can track the incorporation of the deuterium-labeled aromatic ring into a variety of downstream products. pubcompare.aicymitquimica.com This method of stable isotope tracing is fundamental to mapping metabolic pathways and understanding the ultimate fate of tyrosine. The primary analytical technique for this purpose is mass spectrometry, which can differentiate between the labeled (heavier) and unlabeled molecules, allowing for precise quantification of metabolic turnover and protein synthesis rates. pubcompare.ai
This approach has been pivotal in confirming metabolic precursors and elucidating novel biochemical pathways. A significant example is the study of Chlamydia trachomatis, an organism that synthesizes folate de novo but lacks the typical genes for producing the precursor para-aminobenzoate (pABA). pnas.org Researchers used L-Tyrosine (ring-3,5-D2) to investigate a unique enzyme, CADD. When the enzyme was expressed in the presence of the labeled tyrosine, the resulting pABA product showed a mass increase consistent with the incorporation of two deuterium (B1214612) atoms. pnas.org This definitively established L-tyrosine as the metabolic precursor for pABA in this organism and revealed that the source is a protein-derived tyrosine residue. pnas.org
The applications of tyrosine tracing extend to various systems and pathways, including the synthesis of neurotransmitters, hormones, and pigments. sigmaaldrich.com L-tyrosine is a direct precursor to crucial molecules like dopamine, norepinephrine, epinephrine, and thyroid hormones. sigmaaldrich.com Isotopic tracing with compounds like L-Tyrosine (ring-3,5-D2) allows for the dynamic measurement of the synthesis rates of these compounds in different physiological and pathological states. pubcompare.ai While different isotopes may be used, the principle of fate tracing remains the same, as demonstrated in studies of melanin (B1238610) synthesis where [U-13C]-L-Tyrosine was used to measure the production of both eumelanin (B1172464) and pheomelanin. nih.gov
| Downstream Metabolite | Biological System/Organism | Key Finding from Isotopic Tracing | Citation |
|---|---|---|---|
| p-Aminobenzoate (pABA) | Chlamydia trachomatis | Confirmed L-tyrosine as the direct precursor through the incorporation of deuterium labels into the pABA molecule. | pnas.org |
| Proteins | General (Cellular Systems) | Enables precise, near-real-time measurement of cellular protein synthesis rates by tracking the incorporation of labeled tyrosine. | pubcompare.ai |
| Neurotransmitters (e.g., Dopamine) | Neuroscience Research | Used to track the synthesis pathways of key neurochemicals derived from tyrosine. | pubcompare.aisigmaaldrich.com |
| Thyroid Hormones (e.g., Thyroxine) | Endocrine System Studies | Allows for the study of the biosynthesis pathway, including intermediates like 3,5-diiodo-L-tyrosine. | sigmaaldrich.comcaymanchem.com |
| Eumelanin and Pheomelanin | Melanocytes | Fate-tracing of labeled tyrosine enables active measurement of new melanin synthesis, distinguishing it from degradation. | nih.gov |
Elucidation of Metabolic Fluxes and Enzyme-Catalyzed Conversions
Metabolomics studies that incorporate stable isotopic tracers like L-Tyrosine (ring-3,5-D2) can move beyond static concentration measurements to determine the rates of metabolic reactions, known as metabolic fluxes. eurisotop.com This dynamic information is critical for understanding how biological systems operate and respond to changes. eurisotop.com An elevated level of a metabolite could indicate either increased production or decreased consumption; isotopic tracing resolves this ambiguity by measuring the flow of atoms through the pathway. eurisotop.com
The use of L-Tyrosine (ring-3,5-D2) has been instrumental in clarifying the mechanisms of specific enzyme-catalyzed reactions. In the aforementioned study of pABA synthesis in Chlamydia trachomatis, tracing not only identified the substrate but also provided insights into the enzyme's function. pnas.org The research revealed that the CADD enzyme requires a mixed-metal cofactor of both iron and manganese for its activity and that it catalyzes a self-sacrificial cleavage of one of its own tyrosine residues—a previously unrecognized type of posttranslational modification. pnas.org
Furthermore, isotope dilution studies, where L-Tyrosine (ring-3,5-D2) is used as an internal standard, permit the highly accurate quantification of endogenous tyrosine levels and its turnover rates in complex biological samples. vulcanchem.com This precision is essential for calculating fluxes in pathways such as protein synthesis, where the rate of incorporation of labeled amino acids into newly synthesized proteins is measured. pubcompare.ai
| Enzyme/Process | Substrate(s) | Product(s) | Key Insight from Isotopic Tracing | Citation |
|---|---|---|---|---|
| CADD (CT610) | Protein-derived L-Tyrosine | p-Aminobenzoate (pABA) | Demonstrated a self-sacrificial mechanism and the requirement of a heterobinuclear Fe:Mn cofactor for catalysis. | pnas.org |
| Protein Synthesis | Pool of free amino acids, including L-Tyrosine | Newly synthesized proteins | Allows for highly precise quantification of protein synthesis rates (flux) in various tissues. | pubcompare.ai |
| Tyrosine Phenol (B47542) Lyase | Phenol, Pyruvate, Ammonia | L-Tyrosine | Isotopic labeling can be used to confirm the pathways and efficiency of biocatalytic production routes. | nih.gov |
| Tyrosine Hydroxylase | L-Tyrosine | L-3,4-dihydroxyphenylalanine (L-DOPA) | Tracing can reveal how the synthesis of this crucial metabolite is controlled by various factors. | nih.gov |
Assessment of Biosynthetic Routes and Pathway Regulation
Understanding the complete map of a biosynthetic route and its regulatory mechanisms is a central goal of systems biology. ub.edu L-Tyrosine (ring-3,5-D2) is a key tool for this purpose. In microorganisms, for instance, extensive research has gone into engineering strains of Escherichia coli for the industrial production of L-tyrosine. nih.govresearchgate.net These efforts rely on a deep understanding of the native biosynthetic pathway, which begins with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). researchgate.net By using labeled substrates, researchers can identify bottlenecks in the pathway and assess the effects of genetic modifications, such as knocking out regulatory genes (e.g., tyrR) or introducing feedback-resistant enzymes to increase the metabolic flux towards tyrosine. researchgate.net
Isotopic tracers can also lead to the discovery of entirely new or unexpected biosynthetic routes. The finding that C. trachomatis generates pABA from a protein-derived tyrosine via the CADD enzyme represents a paradigm shift from the well-established pabABC pathway found in most other bacteria. pnas.org This discovery was only possible by tracing the isotopic label from L-Tyrosine (ring-3,5-D2) to the final product. pnas.org
Pathway regulation is another area illuminated by tracer studies. Research on melanin synthesis using labeled tyrosine revealed that different factors influencing melanosomal pH can differentially induce the new synthesis of eumelanin versus pheomelanin. nih.gov It also showed that the synthesis of the key intermediate L-3,4-dihydroxyphenylalanine is subject to complex control by multiple factors. nih.gov This level of detail regarding pathway dynamics and regulation is crucial for understanding metabolic reprogramming in health and disease. ub.edu
Application in Cell Culture Bioprocess Optimization
In the biopharmaceutical industry, fed-batch cultures of mammalian cells, particularly Chinese Hamster Ovary (CHO) cells, are used to produce therapeutic proteins like monoclonal antibodies. researchgate.net The productivity of these cultures is highly dependent on the composition of the cell culture medium and the feeding strategy. researchgate.net L-tyrosine is an indispensable amino acid for protein synthesis, but its poor solubility can make it a limiting nutrient in high-density cultures. researchgate.net
Studies have shown a direct correlation between the depletion of tyrosine in the culture medium and a significant drop in the specific productivity of antibodies. researchgate.net This suggests that translation can become a rate-limiting step due to the scarcity of this key building block. researchgate.net While these studies may not have used L-Tyrosine (ring-3,5-D2) directly, they highlight the critical need for the kind of precise metabolic monitoring that isotopic tracers provide.
By using L-Tyrosine (ring-3,5-D2), bioprocess engineers can perform metabolic flux analysis to precisely quantify the rate at which cells consume tyrosine. This data is invaluable for designing optimized feeding strategies that prevent nutrient limitation, maintain high specific productivity, and ultimately increase the final product titer. eurisotop.comresearchgate.net Monitoring the utilization of amino acids and other nutrients in real-time allows for the development of more efficient and robust manufacturing processes for life-saving biologic drugs. eurisotop.comresearchgate.net
| Parameter | Cell Type | Observation | Implication for Optimization | Citation |
|---|---|---|---|---|
| Tyrosine Concentration | CHO Cells | Depletion of tyrosine correlated with a dramatic drop in specific antibody productivity (qP). | Requires an optimized feed media and feeding strategy to maintain sufficient tyrosine levels and prevent translation from becoming a bottleneck. | researchgate.net |
| Nutrient Utilization Rate | CHO Cells | Specific productivity (qP) can vary significantly with culture conditions and nutrient availability. | Isotopic tracers can quantify utilization rates (flux), enabling the rational design of feeds to sustain maximal productivity. | eurisotop.comresearchgate.net |
| Cellular Energy | General Cell Culture | When non-essential amino acids like tyrosine are added to media, cells conserve energy that would be used for biosynthesis. | Supplementation increases overall growth and viability, forming a basis for media design. | sigmaaldrich.com |
Elucidation of Enzyme Reaction Mechanisms and Kinetic Isotope Effects
Determining Rate-Limiting Steps and Transition State Structures through Kinetic Deuterium (B1214612) Isotope Effects (KIEs)
The kinetic deuterium isotope effect (KIE) is the change in the rate of a reaction when a C-H bond being cleaved is replaced by a C-D bond. Because the C-D bond is stronger than the C-H bond, a reaction step involving the breaking of this bond will be slower, resulting in a "primary" KIE (kH/kD) greater than 1. The magnitude of the KIE provides information about the transition state of the bond-breaking step. researchgate.net By using L-Tyrosine (ring-3,5-d2) and related deuterated substrates, enzymologists can dissect complex reaction sequences.
| Enzyme | Deuterated Substrate | Observed KIE (kH/kD) | Implication |
| Phenylalanine Hydroxylase | [ring-2H5]-Phenylalanine | 1.2 - 1.4 on kcat | Aromatic C-H cleavage is partially rate-limiting. nih.gov |
| Tyrosine Hydroxylase | Deuterated Tyrosine | KIE is masked | Product release is the slow, rate-limiting step. nih.gov |
| D-Amino Acid Oxidase | [α-2H]phenylglycine | ~6.0 on flavin reduction | C-H bond cleavage is the rate-limiting step of the reductive half-reaction. d-nb.info |
| Flavocytochrome b2 (Wild-Type) | L-[2-2H]lactate | ~7.2 on flavin reduction | C-H bond cleavage is rate-limiting for flavin reduction. nih.gov |
Studying Specific Enzyme-Substrate Interactions Involving Tyrosine Residues
Site-specifically deuterated amino acids like L-Tyrosine (ring-3,5-d2) are invaluable for probing how an enzyme binds and orients its substrate in the active site. When an enzyme is expressed in a medium containing L-Tyrosine (ring-3,5-d2), the labeled amino acid can be incorporated into the enzyme's own structure. This allows for the investigation of reactions where a tyrosine residue of the enzyme itself acts as a substrate in a self-sacrificial mechanism.
A compelling example is the study of the enzyme CADD from Chlamydia trachomatis, which synthesizes para-aminobenzoate (pABA). pnas.org When CADD was produced in cells grown with L-Tyrosine (ring-3,5-d2), mass spectrometry analysis of the resulting pABA product showed that it contained two deuterium atoms. pnas.org This definitively proved that the substrate for the reaction is not a free tyrosine molecule from the solution, but a specific tyrosine residue from the enzyme's own polypeptide chain, which is cleaved in a remarkable post-translational modification. pnas.org
Furthermore, mutations of key residues in an enzyme's active site can be combined with KIE studies to understand their role in substrate interaction. In flavocytochrome b2, a Tyr143 residue was postulated to form a hydrogen bond with the substrate's carboxylate group. nih.gov Mutating this tyrosine to a phenylalanine (Y143F) resulted in a decrease in the observed KIE. nih.gov This finding supported the hypothesis that Tyr143 helps stabilize the enzyme-substrate (Michaelis) complex, demonstrating how KIEs can elucidate the roles of individual amino acid residues in binding and catalysis. nih.gov
Mechanistic Insights into Tyrosinase and Related Aromatic Amino Acid-Modifying Enzymes
Tyrosinase is a key copper-containing enzyme responsible for the first two steps in melanin (B1238610) biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). unina.itmdpi.comekb.eg The use of isotopically labeled substrates like L-Tyrosine (ring-3,5-d2) has been instrumental in clarifying the mechanism of the hydroxylation step.
Kinetic studies on the hydroxylation of halogenated L-tyrosine derivatives by tyrosinase have utilized deuteration at the 3' and 5' positions of the aromatic ring. researchgate.net The results showed a primary KIE greater than unity, which indicates that the cleavage of a C-H bond at the 3' or 5' position of the tyrosine ring is involved in the rate-determining step of the hydroxylation reaction. researchgate.net This provides strong evidence against mechanisms where electrophilic attack by copper-activated oxygen occurs without direct involvement of these C-H bonds in the key transition state.
| Enzyme | Activity Studied | Key Finding from Deuterated Substrate |
| Tyrosinase | Monophenolase (Hydroxylation) | KIE > 1 with ring-deuterated tyrosine derivatives, showing C-H bond cleavage is part of the rate-limiting step. researchgate.net |
| Phenylalanine Hydroxylase | Hydroxylation | Normal KIE on kcat is a composite of isotope effects on hydroxylation and a subsequent tautomerization step. nih.gov |
| CADD | pABA Synthesis | Use of L-Tyrosine (ring-3,5-d2) proved a protein-derived tyrosine is the substrate. pnas.org |
Deuterium Isotope Effects in Redox Reactions and Radical Mechanisms
Tyrosine residues are unique in their ability to participate in redox reactions by forming a neutral tyrosyl radical through proton-coupled electron transfer (PCET). acs.orgacs.org This capability is central to the function of many enzymes, including ribonucleotide reductase and photosystem II. acs.orgresearchgate.net L-Tyrosine (ring-3,5-d2) and other deuterated tyrosines serve as exceptional probes for identifying and characterizing these radical intermediates.
Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for studying radical species. A tyrosyl radical has a characteristic EPR spectrum due to the interaction of the unpaired electron with nearby magnetic nuclei (protons). When L-Tyrosine (ring-3,5-d2) is incorporated into an enzyme, the substitution of protons with deuterons at the 3 and 5 positions of the ring alters the hyperfine splitting pattern of the EPR signal. fsu.edu This isotopic shift provides unambiguous proof that the radical is located on a tyrosine residue. This method was used to identify a tyrosyl radical in the coral allene (B1206475) oxide synthase (cAOS) during its reaction with peracetic acid. fsu.edu
Furthermore, KIEs can reveal the mechanism of radical formation. The rate of tyrosyl radical generation often shows a significant KIE when the phenolic proton is replaced by a deuteron (B1233211), indicating that proton transfer is coupled to the electron transfer event (PCET). acs.org Studies on prostaglandin (B15479496) H synthase using deuterated arachidonic acid provided strong evidence from KIEs that the initial hydrogen atom transfer from the substrate to a tyrosyl radical (Tyr385) is the rate-limiting step of cyclooxygenase catalysis. nih.gov Similarly, deuterated tyrosine derivatives have been used as spectroscopic probes to conclusively identify the location of a tyrosyl radical in engineered oxidase models, helping to define the role of tyrosine in the reduction of molecular oxygen. acs.org
| Enzyme/System | Technique | Role of Deuterated Tyrosine | Finding |
| Coral Allene Oxide Synthase | EPR Spectroscopy | L-Tyrosine (ring-3,5-d2) incorporated into protein | Confirmed the identity of a protein radical as tyrosyl via altered EPR spectrum. fsu.edu |
| Myoglobin-based Oxidase Model | EPR Spectroscopy | Deuterated tyrosine derivatives incorporated into protein | Provided conclusive evidence for the location of a generated Tyr radical. acs.org |
| α3Y Model Protein | Transient Absorption Spectroscopy | Measurement of kH/kD | KIE associated with radical formation suggests a concerted PCET or proton-first mechanism. acs.org |
| Prostaglandin H Synthase | Steady-state Kinetics | Deuterated substrate (arachidonic acid) | KIE study provided evidence for rate-limiting H-transfer to a Tyr radical. nih.gov |
Advanced Methodological Developments and Future Research Directions
Integration of L-Tyrosine (Ring-3,5-D2) with Hybrid Isotopic Labeling Strategies
The power of L-Tyrosine (Ring-3,5-D2) is significantly amplified when used in conjunction with other isotopic labels in hybrid or multi-labeling strategies. These approaches allow researchers to simultaneously probe different aspects of a biological system, yielding a more comprehensive understanding of complex processes.
One prominent hybrid strategy involves combining deuterium (B1214612) labeling with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). For instance, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), researchers can grow cell populations in media containing "light" (normal isotope abundance), "medium" (e.g., L-Tyrosine (Ring-3,5-D2)), and "heavy" (e.g., ¹³C and/or ¹⁵N labeled) amino acids. This enables the precise relative quantification of proteins between different cell states by mass spectrometry. The distinct mass shift introduced by L-Tyrosine (Ring-3,5-D2) allows it to be used as a unique channel in multiplexed proteomic experiments. cortecnet.com
Another advanced application is in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure and dynamics. In highly deuterated proteins, which are often necessary for studying large macromolecules, selective protonation at specific sites is crucial for obtaining interpretable spectra. nih.govunl.pt L-Tyrosine (Ring-3,5-D2) can be incorporated into a perdeuterated protein background, leaving the protons at positions 2 and 6 of the tyrosine ring. This "selective protonation" simplifies complex NMR spectra, allowing researchers to focus on specific regions of the protein, such as active sites or interfaces of interaction. nih.gov This approach is particularly powerful when combined with ¹³C and ¹⁵N labeling of the protein backbone or other specific amino acid side chains, providing multifaceted structural and dynamic constraints. utoronto.caspringernature.com
These hybrid strategies enhance the utility of L-Tyrosine (Ring-3,5-D2) beyond simple tracing, positioning it as a sophisticated tool for multi-dimensional analysis in proteomics and structural biology.
Table 1: Examples of Hybrid Isotopic Labeling Strategies Incorporating Deuterated Tyrosine
| Labeling Strategy | Combined Isotopes | Primary Application | Key Advantage |
|---|---|---|---|
| Multiplexed SILAC | D₂, ¹³C, ¹⁵N | Quantitative Proteomics | Allows for the comparison of more than two experimental conditions simultaneously by creating unique mass signatures for each state. |
| Selective Protonation NMR | D, ¹H, ¹³C, ¹⁵N | Protein Structural Biology | Simplifies crowded NMR spectra of large proteins by reintroducing protons only at specific sites (like Tyr ring positions 2 and 6) in a deuterated background. nih.gov |
| Metabolic Flux Analysis | D, ¹³C | Metabolomics | Traces the fate of both hydrogen and carbon atoms through metabolic pathways, providing a more detailed picture of network fluxes. |
Computational Modeling and Quantum Chemistry Approaches for Predicting Deuterium Effects and Molecular Properties
Computational methods are increasingly vital for predicting and interpreting the consequences of isotopic substitution. Quantum chemistry and ab initio modeling provide a theoretical framework for understanding how the introduction of deuterium at the 3 and 5 positions of the tyrosine ring affects its molecular properties and behavior. bohrium.comnih.gov
The primary consequence of substituting protium (B1232500) with deuterium is the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This results in a higher activation energy for reactions involving the cleavage of the C-D bond. icm.edu.pl Computational models, such as those using Density Functional Theory (DFT), can predict the magnitude of the KIE for specific enzymatic reactions involving tyrosine. nih.govnih.gov For example, these models can calculate changes in the vibrational frequencies and zero-point energies of the molecule upon deuteration, which are fundamental to understanding reaction rate alterations. researchgate.net
Beyond reaction kinetics, computational approaches can predict subtle changes in molecular properties. These include:
Molecular Geometry: While typically minor, isotopic substitution can slightly alter bond lengths and angles.
Electronic Structure: Models can calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential, and electron affinity. bohrium.comresearchgate.net Solvation models can further predict how these properties change in an aqueous biological environment. nih.gov
Spectroscopic Properties: Quantum chemistry is essential for predicting NMR chemical shifts. For L-Tyrosine (Ring-3,5-D2), calculations can help in assigning peaks and interpreting structural data obtained from NMR experiments.
These theoretical insights are invaluable for designing experiments and for interpreting results where the effects of deuteration are observed, ensuring that researchers can distinguish between mechanistic effects and simple consequences of isotopic labeling. icm.edu.pl
Table 2: Molecular Properties of L-Tyrosine Amenable to Computational Prediction
| Property | Computational Method | Significance of Prediction for L-Tyrosine (Ring-3,5-D2) |
|---|---|---|
| Kinetic Isotope Effect (KIE) | Density Functional Theory (DFT), Transition State Theory | Predicts how deuteration will affect the rate of enzymatic reactions involving the tyrosine ring, aiding in mechanistic studies. icm.edu.pl |
| Vibrational Frequencies | Ab initio calculations (e.g., Hartree-Fock, MP2) | Calculates the change in C-D vs. C-H bond vibrational energy, which is the basis of the KIE. nih.govnih.gov |
| Electronic Properties (HOMO/LUMO, Dipole Moment) | DFT, Hartree-Fock | Assesses whether deuteration subtly alters the chemical reactivity and non-covalent interaction potential of the tyrosine side chain. bohrium.com |
| NMR Chemical Shifts | Quantum Chemical Calculations | Aids in the assignment and interpretation of complex NMR spectra from proteins containing the labeled amino acid. |
Development of Novel Analytical Techniques for Deuterium Quantification and Localization
The accurate quantification and precise localization of deuterium are paramount to the utility of L-Tyrosine (Ring-3,5-D2). While established methods exist, ongoing advancements in analytical instrumentation are enhancing sensitivity, resolution, and throughput.
Mass spectrometry (MS) is the primary tool for detecting and quantifying isotopically labeled molecules. creative-proteomics.com High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can easily resolve the small mass difference between the deuterated and non-deuterated forms of tyrosine-containing peptides. In quantitative proteomics, tandem mass spectrometry (LC-MS/MS) is used to fragment peptides, and the resulting fragment ions (b- and y-ions) that contain the tyrosine residue will exhibit a mass shift corresponding to the number of deuterium atoms, confirming the label's location. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often used for analyzing free amino acids. nih.gov For GC-MS analysis, amino acids are typically derivatized to make them more volatile. The high separation efficiency of gas chromatography combined with the precise mass detection of MS allows for accurate quantification of L-Tyrosine (Ring-3,5-D2) in complex biological mixtures. creative-proteomics.com
More recent innovations include ambient ionization techniques like Direct Analysis in Real Time (DART) mass spectrometry, which allows for the rapid analysis of samples with minimal preparation. rsc.org While still developing for quantitative applications, such methods promise high-throughput screening of deuterium incorporation. Furthermore, advanced NMR techniques, beyond their structural applications, can provide the most definitive information on the precise location of deuterium atoms within a molecule, although MS is generally more sensitive for quantification. nih.gov
Table 3: Analytical Techniques for Deuterium Analysis in L-Tyrosine (Ring-3,5-D2)
| Technique | Primary Use | Strengths | Limitations |
|---|---|---|---|
| LC-MS/MS | Quantification in peptides/proteins | High sensitivity, high throughput, confirms localization in peptides. nih.govnih.gov | Requires protein digestion; indirect analysis of the amino acid. |
| GC-MS | Quantification of free amino acids | Excellent separation and sensitivity for small molecules. nih.gov | Requires chemical derivatization, which adds sample preparation steps. creative-proteomics.com |
| High-Resolution MS | Accurate mass determination | Unambiguous confirmation of isotopic enrichment. | Higher instrument cost. |
| NMR Spectroscopy | Localization and structural analysis | Definitive, non-destructive localization of deuterium. nih.gov | Lower sensitivity compared to MS. |
Potential for Expanded Applications in Systems Biology and Multi-Omics Research
The integration of data from genomics, proteomics, and metabolomics—the core of systems biology—requires tools that can link these different biological layers. L-Tyrosine (Ring-3,5-D2) is well-positioned to serve as such a tool, with significant potential for expanded applications in multi-omics research.
In metabolomics , labeled tyrosine can be used in metabolic flux analysis to trace the conversion of tyrosine into downstream metabolites, such as neurotransmitters (dopamine, norepinephrine), hormones (thyroxine), and other critical compounds. sigmaaldrich.comnih.govnih.gov By tracking the deuterium label, researchers can quantify the activity of specific metabolic pathways under different conditions, providing insights into metabolic dysregulation in diseases. rsc.org
In proteomics , the use of L-Tyrosine (Ring-3,5-D2) extends beyond quantification. It can be used in pulse-chase experiments to study protein turnover rates, helping to define the dynamics of the proteome. By introducing the labeled amino acid at a specific time point, researchers can measure the rate of synthesis and degradation of thousands of proteins simultaneously.
A key future direction is the combination of these approaches. For example, a single experiment could use L-Tyrosine (Ring-3,5-D2) to simultaneously measure its incorporation into newly synthesized proteins (proteomics) and its flux through downstream metabolic pathways (metabolomics). nih.gov This integrated multi-omics approach provides a dynamic and holistic view of how cellular systems respond to stimuli or genetic perturbations. By connecting the fate of a single precursor to both protein synthesis and small molecule metabolism, L-Tyrosine (Ring-3,5-D2) can help bridge the gap between the proteome and the metabolome, embodying the central goal of systems biology.
Q & A
Q. How can researchers confirm the deuteration position and purity of L-Tyrosine (Ring-3,5-D2) during synthesis?
Methodological Answer: The deuteration position and purity can be verified using nuclear magnetic resonance (NMR) spectroscopy, which identifies deuterium substitution patterns via chemical shift analysis. Mass spectrometry (MS) is critical for confirming molecular weight and isotopic enrichment. For authoritative protocols, consult NIST Standard Reference Database 69 for validated spectral data . Additionally, thin-layer chromatography (TLC) with ninhydrin detection can assess purity by comparing mobility and colorimetric responses against non-deuterated standards .
Q. What are the optimal TLC conditions for distinguishing L-Tyrosine (Ring-3,5-D2) from its non-deuterated analog?
Methodological Answer: A solvent system of toluene: 2-propanol: acetone: acetic acid (23:23:12:9) effectively separates deuterated and non-deuterated tyrosine derivatives. Deuterated compounds may exhibit altered mobility due to isotopic effects on polarity. Post-development, ninhydrin spray reveals distinct color profiles: non-deuterated L-tyrosine appears pinkish-brown, while nitrosated or deuterated forms show unique chromatographic behaviors . Validate separations with spectrophotometric analysis (400–540 nm) to corroborate TLC findings .
Q. How does isotopic labeling with deuterium impact the quantification of L-Tyrosine in metabolic studies?
Methodological Answer: Deuterium labeling introduces minimal mass differences, enabling tracking via mass spectrometry. However, isotopic effects may slightly alter reaction kinetics or enzyme binding affinities. Use high-resolution MS for precise quantification and pair with stable isotope-resolved metabolomics (SIRM) to differentiate endogenous and labeled tyrosine in flux analyses .
Advanced Research Questions
Q. What methodological considerations are critical when using L-Tyrosine (Ring-3,5-D2) in neurotransmitter synthesis studies?
Methodological Answer: Consider isotopic dilution effects in vivo, as deuterium may reduce the rate of tyrosine hydroxylase activity, potentially affecting dopamine synthesis. Employ dual-isotope tracer designs (e.g., combining and labels) to disentangle isotopic interference from true metabolic fluxes. Validate findings with microdialysis or positron emission tomography (PET) using tyrosine analogs like O-(2-[]fluoroethyl)-L-tyrosine .
Q. How can researchers resolve discrepancies between spectrophotometric and chromatographic data for deuterated tyrosine derivatives?
Methodological Answer: Contradictions often arise from differing detection limits or reaction intermediates. For example, nitrosated L-tyrosine (Ring-3,5-D2) may absorb strongly at 400–480 nm but show minimal TLC mobility. Cross-validate using hyphenated techniques like LC-MS/MS to reconcile spectral and chromatographic data. Ensure pre-incubation conditions (e.g., buffer pH, trace metal content) are standardized to minimize artifact formation .
Q. What are the best practices for incorporating L-Tyrosine (Ring-3,5-D2) into enzyme kinetics studies?
Methodological Answer: Use stopped-flow kinetics to capture rapid enzymatic turnovers, as deuterium isotope effects () may slow catalytic steps like C-H bond cleavage. Pair with X-ray crystallography or molecular dynamics simulations to assess structural impacts of deuteration on enzyme active sites. For prephenate dehydrogenase studies, optimize expression vectors (e.g., promoter strength, 5′-UTR redesign) to enhance tyrosine yields in recombinant systems .
Q. How can L-Tyrosine (Ring-3,5-D2) improve the accuracy of metabolic flux analysis in microbial systems?
Methodological Answer: Introduce the deuterated compound during log-phase growth to trace carbon and nitrogen flux through the shikimate pathway. Use -NMR or gas chromatography-MS (GC-MS) to map isotopomer distributions in aromatic amino acid biosynthesis. Correct for natural isotope abundance using software tools like IsoCor2 to avoid overestimating flux ratios .
Data Reporting and Ethical Considerations
Q. What supplementary data should accompany studies using deuterated tyrosine analogs?
Methodological Answer: Include raw spectral data (NMR, MS), chromatograms, and kinetic parameters in supporting information. For TLC assays, provide high-resolution images of developed plates and absorbance spectra. Adhere to ethical guidelines by disclosing isotopic synthesis protocols and potential metabolic interference in animal/human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
